Sulfo-EGS

Description

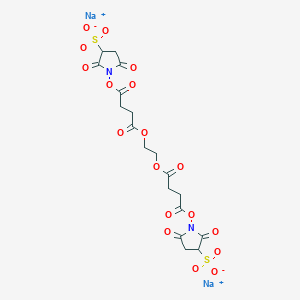

The exact mass of the compound this compound is 659.97914264 g/mol and the complexity rating of the compound is 1200. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBKWXQWKPSYDT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2Na2O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720921 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142702-32-7 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulfo-EGS: A Technical Guide to Amine-Reactive, Cleavable Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Sulfo-EGS [Ethylene glycol bis(sulfosuccinimidylsuccinate)], a versatile and indispensable tool in protein research. We will delve into its core properties, mechanism of action, and provide detailed protocols for its application in studying protein-protein interactions.

Core Concepts: Understanding this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinking agent.[1][2][3] Its primary application is to covalently link proteins or other molecules that are in close proximity, thereby providing insights into their interactions and spatial arrangements within a biological system.

Key Features:

-

Homobifunctional: Possesses two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, located at either end of a spacer arm.[2][4]

-

Amine-Reactive: The sulfo-NHS esters specifically react with primary amine groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6]

-

Water-Soluble: The inclusion of sulfonate groups on the NHS rings renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure.[7]

-

Membrane-Impermeable: Due to its charged nature, this compound cannot passively cross the cell membrane, making it an ideal reagent for specifically studying cell surface protein interactions.[2][6][8]

-

Cleavable Spacer Arm: The 16.1 Å spacer arm contains ester linkages that can be cleaved by treating the crosslinked product with hydroxylamine at a slightly alkaline pH.[2][5][6] This reversibility is crucial for identifying interacting partners through techniques like mass spectrometry.

Mechanism of Action

The crosslinking reaction with this compound is a two-step process. First, one of the sulfo-NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysulfosuccinimide. The second sulfo-NHS ester then reacts with a primary amine on a nearby protein or within the same protein, resulting in an intermolecular or intramolecular crosslink, respectively.

The reaction is most efficient at a pH range of 7-9.[5][6] Below this range, the primary amines are protonated and less reactive. Above this range, hydrolysis of the sulfo-NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.[5][6]

Visualizing the Reaction Mechanism

Caption: Reaction mechanism of this compound with primary amines on two proteins.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Full Chemical Name | Ethylene glycol bis(sulfosuccinimidylsuccinate) | [1][9] |

| Molecular Weight | 660.45 g/mol | [5][8][9] |

| Spacer Arm Length | 16.1 Å | [2][5][9] |

| CAS Number | 167410-92-6 | [8][9] |

| Chemical Formula | C16H18N2Na2O18S2 | [9] |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [8] |

| Target Moiety | Primary amines (-NH2) | [1][8] |

| Solubility | Water soluble | [8] |

| Cleavability | Cleavable with hydroxylamine | [1][2] |

| Membrane Permeability | Impermeable | [2][8] |

Experimental Protocols

General Considerations

-

Buffer Selection: Use amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer at a pH of 7-9.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with this compound.[5][6]

-

Reagent Preparation: this compound is moisture-sensitive.[5][6] Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare this compound solutions immediately before use, as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.[5][6]

-

Quenching: The crosslinking reaction can be stopped by adding a quenching solution containing a high concentration of a primary amine, such as Tris or glycine.[5]

Protocol for Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins in a cell-free system.

Materials:

-

Protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)[5]

Procedure:

-

Prepare the Protein Sample: Ensure your protein sample is in a suitable reaction buffer at the desired concentration.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 10-25 mM.

-

Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound will depend on the protein concentration.

-

For protein concentrations > 5 mg/mL, use a 10 to 50-fold molar excess of this compound.[5]

-

For protein concentrations < 5 mg/mL, a higher molar excess may be required.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[5][7]

-

Quench the Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

-

Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of intact cells.

Materials:

-

Suspension or adherent cells

-

Amine-free wash buffer (e.g., ice-cold PBS, pH 8.0)[6]

-

This compound

-

Reaction Buffer (e.g., PBS, pH 8.0)[6]

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation:

-

Suspension cells: Harvest and wash the cells 2-3 times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[6]

-

Adherent cells: Wash the cells 2-3 times with ice-cold PBS.

-

-

Prepare this compound Solution: Immediately before use, dissolve this compound in PBS (pH 8.0) to the desired concentration.

-

Initiate Crosslinking: Add the this compound solution to the cells to a final concentration of 1-5 mM.[6]

-

Incubation: Incubate the cells for 30 minutes at room temperature or 2 hours on ice.[6]

-

Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[6]

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. Lyse the cells using a suitable lysis buffer and proceed with downstream analysis such as immunoprecipitation followed by mass spectrometry.

Visualizing the Experimental Workflow

Caption: General experimental workflow for protein crosslinking with this compound.

Cleavage of Crosslinked Proteins

The ability to cleave the crosslink is a significant advantage of this compound.

Materials:

-

Crosslinked protein sample

-

Hydroxylamine•HCl

-

Buffer for cleavage (e.g., PBS, pH 8.5)

Procedure:

-

Prepare Cleavage Solution: Prepare a 2 M hydroxylamine•HCl solution in PBS and adjust the pH to 8.5. This solution should be prepared immediately before use.[6]

-

Incubation: Add an equal volume of the hydroxylamine solution to the crosslinked sample. Incubate for 3-6 hours at 37°C.[2][6]

-

Analysis: The cleaved sample can then be analyzed, for example, by 2D-gel electrophoresis or mass spectrometry, to identify the individual protein components of the crosslinked complex.

Applications in Research and Drug Development

This compound is a powerful reagent with a wide range of applications:

-

Mapping Protein-Protein Interactions: By crosslinking interacting proteins, this compound helps to identify binding partners and map protein interaction networks.[7]

-

Studying Protein Conformation: Intramolecular crosslinking can provide information about the three-dimensional structure of a protein or protein complex.

-

Receptor-Ligand Interactions: this compound can be used to covalently link a ligand to its cell surface receptor for subsequent isolation and identification.[5][6]

-

Immobilization of Proteins: Proteins can be crosslinked to solid supports for applications such as affinity chromatography.[7]

-

Drug Target Validation: By identifying the binding partners of a drug target, this compound can aid in understanding its biological function and validating its potential as a therapeutic target.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no crosslinking | Inactive reagent | Use fresh, properly stored this compound. Prepare solutions immediately before use. |

| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate. | |

| Incorrect pH | Ensure the reaction pH is between 7 and 9. | |

| Insufficient crosslinker concentration | Increase the molar excess of this compound. | |

| Excessive polymerization/aggregation | Crosslinker concentration is too high | Decrease the molar excess of this compound. |

| High protein concentration | Perform the reaction at a lower protein concentration. | |

| Non-specific crosslinking | Reaction time is too long | Optimize the incubation time. |

By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the intricate world of protein interactions.

References

- 1. covachem.com [covachem.com]

- 2. This compound Crosslinker 100 mg (CAS 167410-92-6) - Ethylene glycolbis(sulfosuccinimidylsuccinate) (this compound) - ProteoChem [proteochem.com]

- 3. Ethylene glycolbis(sulfosuccinimidylsuccinate) (this compound) [proteochem.com]

- 4. Sulfo EGS protein crosslinker homobifunctional cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 5. store.sangon.com [store.sangon.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. This compound (ethylene glycol bis(sulfosuccinimidyl succinate)) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Sulfo-EGS: Chemical Properties, Structure, and Applications in Protein Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)), a key reagent in the study of protein-protein interactions.

Core Chemical and Physical Properties of this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinking agent. Its key characteristics are summarized in the table below, providing a clear comparison of its quantitative data.

| Property | Value | References |

| Full Chemical Name | Ethylene glycol bis(sulfosuccinimidyl succinate) | [1] |

| Molecular Weight | 660.45 g/mol | [1] |

| Spacer Arm Length | 16.1 Å | [1] |

| CAS Number | 167410-92-6 | [1] |

| Chemical Formula | C₁₈H₁₈N₂Na₂O₁₈S₂ | [1] |

| Appearance | White to off-white powder | |

| Solubility | Water-soluble | [2] |

| Reactivity | Reacts with primary amines (-NH₂) at pH 7-9 | [2] |

| Cleavability | Ester bonds are cleavable by hydroxylamine at pH 8.5 | [2] |

Chemical Structure and Reaction Mechanism

This compound possesses two sulfated N-hydroxysuccinimide (Sulfo-NHS) esters at either end of a 16.1 Å spacer arm. These Sulfo-NHS esters react specifically with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, to form stable amide bonds. The sulfonate groups on the NHS rings render the molecule water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2]

The crosslinking reaction is most efficient at a pH range of 7 to 9. A competing reaction is the hydrolysis of the Sulfo-NHS ester, which increases with higher pH.[2] The crosslinks formed by this compound can be readily cleaved by treatment with hydroxylamine, which breaks the ester linkages within the spacer arm. This cleavability is a crucial feature for downstream analysis, such as mass spectrometry, as it allows for the identification of crosslinked peptides.[2]

Experimental Protocols

This section details methodologies for key experiments utilizing this compound.

General Protein Crosslinking in Solution

This protocol is suitable for studying protein-protein interactions in a purified protein mixture.

Materials:

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Protein sample of interest

Procedure:

-

Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mM.

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

-

Crosslinking Reaction: Add the this compound solution to the protein sample. The molar excess of this compound to protein will depend on the protein concentration and the desired degree of crosslinking. A 20-50 fold molar excess is a common starting point.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of living cells.

Materials:

-

This compound

-

Ice-cold PBS, pH 8.0

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell culture of interest

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in ice-cold PBS.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-5 mM).

-

Crosslinking Reaction: Add the this compound solution to the cell suspension.

-

Incubation: Incubate the reaction for 30 minutes on ice.

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice to stop the reaction.

-

Cell Lysis and Analysis: The cells can now be lysed, and the protein interactions can be analyzed by techniques such as co-immunoprecipitation followed by western blotting or mass spectrometry.[2]

Crosslinking Followed by Immunoprecipitation

This protocol allows for the capture and identification of specific protein complexes stabilized by this compound.

Materials:

-

This compound

-

Ice-cold PBS, pH 8.0

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell Lysis Buffer (RIPA or similar, compatible with immunoprecipitation)

-

Primary antibody against the protein of interest

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., TBS-T)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Crosslinking: Perform cell surface crosslinking as described in Protocol 3.2.

-

Cell Lysis: After quenching the crosslinking reaction, lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes. b. Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the crosslinked protein complexes from the beads using Elution Buffer.

-

Cleavage of Crosslinks (Optional but Recommended for Mass Spectrometry): a. Neutralize the eluate if a low pH elution buffer was used. b. Add hydroxylamine to a final concentration of 35 mM and incubate at 37°C for 30-60 minutes to cleave the this compound crosslinks.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting or by mass spectrometry to identify the interacting partners.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound is a valuable tool.

Caption: General workflow for protein crosslinking using this compound.

Caption: EGFR dimerization and initiation of downstream signaling.

Caption: Workflow for Crosslinking-Immunoprecipitation (Co-IP).

References

An In-depth Technical Guide to Sulfo-EGS for Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethylene glycol bis(sulfosuccinimidyl succinate) (Sulfo-EGS), a key reagent in protein interaction studies. It details the mechanism of action, experimental protocols, and critical parameters for its effective use in crosslinking proteins for structural and functional analysis.

Introduction to this compound

This compound is a water-soluble, homobifunctional crosslinking agent widely used to covalently link interacting proteins.[1] Its structure features two identical N-hydroxysulfosuccinimide (Sulfo-NHS) ester reactive groups at either end of a 16.1 Å spacer arm.[2] The primary advantage of this compound is its water solubility, conferred by the sulfonate (–SO₃⁻) groups, which allows for crosslinking reactions in aqueous buffers without organic solvents that could perturb protein structure.[3] This makes it particularly suitable for studying proteins in their native states.

Furthermore, this compound is membrane-impermeable, a property that enables researchers to specifically target and crosslink proteins on the cell surface. The spacer arm is cleavable under specific conditions, which can be advantageous for downstream analysis such as mass spectrometry.

Mechanism of Action

The crosslinking action of this compound is a two-stage process targeting primary amines.

-

Amine Reaction: Each Sulfo-NHS ester end of the molecule reacts with primary amine groups (–NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (Lys) residues. This reaction proceeds optimally at a pH range of 7 to 9, forming a stable, covalent amide bond.[4]

-

Covalent Crosslink Formation: As a homobifunctional reagent, this compound can react with two separate amine groups. This can result in either intermolecular crosslinks (between two different proteins) or intramolecular crosslinks (within a single protein), depending on the proximity and availability of reactive sites.[2] The reaction releases N-hydroxysulfosuccinimide as a byproduct.[3]

A major competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more pronounced in dilute protein solutions.[3] Therefore, careful control of reaction conditions is crucial for efficient crosslinking.

Physicochemical Properties and Reaction Parameters

Quantitative data for this compound is summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 660.45 g/mol | [2][5] |

| Spacer Arm Length | 16.1 Å | [2][4][6] |

| CAS Number | 167410-92-6 | [2] |

| Chemical Formula | C₁₈H₁₈N₂Na₂O₁₈S₂ | [2] |

| Reactivity | Primary amines (–NH₂) | [7] |

| Solubility | Water soluble (up to ~10 mM) | [4] |

| Cleavability | Cleavable by hydroxylamine at pH 8.5 | [7] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Reference(s) |

| pH | 7.0 - 9.0 | [4][8] |

| Reaction Buffer | Phosphate, HEPES, Borate, Bicarbonate/Carbonate | [4] |

| Buffers to Avoid | Tris, Glycine (contain primary amines) | [4] |

| Incubation Time | 30 min at Room Temp. OR 2 hours at 4°C | [4][8] |

| This compound Concentration | 0.25 - 5 mM | [4] |

| Molar Excess (Crosslinker:Protein) | 10-fold (for protein >5 mg/mL) | [4] |

| 20 to 50-fold (for protein <5 mg/mL) | [4] | |

| Quenching Reagent | Tris or Glycine | [4] |

| Quenching Concentration | 20 - 50 mM (final) | [4] |

| Quenching Time | 15 minutes | [4] |

Experimental Protocols

A generalized protocol for protein crosslinking in solution using this compound is provided below. This should be optimized for each specific application.

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, as the reagent is moisture-sensitive.[3][9]

-

Reaction Buffer: Prepare a suitable amine-free buffer (e.g., Phosphate Buffered Saline - PBS) at a pH between 7.0 and 9.0.[3][4]

-

This compound Solution: Immediately before use, dissolve this compound in the reaction buffer or water to a concentration of up to 10 mM.[4] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

-

Quenching Solution: Prepare a 1 M stock solution of Tris or Glycine, pH 7.5.[4]

-

Prepare the protein sample in the chosen reaction buffer.[4]

-

Add the freshly prepared this compound solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[4] The molar excess of the crosslinker relative to the protein should be adjusted based on the protein concentration (see Table 2).[4]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]

-

(Optional) To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[4] This step is crucial if downstream steps could be affected by residual active crosslinker.

-

The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

The ester linkages in the this compound spacer arm can be cleaved, which is useful for identifying crosslinked peptides in mass spectrometry.

-

Prepare a 2 M hydroxylamine•HCl solution and adjust the pH to 8.5.[3] This solution should be made fresh.

-

Warm the hydroxylamine solution to 37°C.[3]

-

Mix equal volumes of the crosslinked sample and the hydroxylamine solution.

-

Incubate the mixture for 3-6 hours at 37°C with stirring.[3]

Applications and Considerations

-

Structural Elucidation: this compound is used to map protein-protein interaction interfaces and gain insights into the quaternary structure of protein complexes.[8]

-

Cell Surface Interactions: Its membrane impermeability makes it an ideal tool for capturing interactions between cell surface receptors and their ligands.[3]

-

Hydrolysis: Be mindful of the rate of hydrolysis, which competes with the crosslinking reaction. Work quickly and prepare the reagent fresh.[3]

-

Stoichiometry: The ratio of crosslinker to protein is a critical parameter that must be optimized to avoid excessive polymerization or insufficient crosslinking.[4]

References

- 1. jpsionline.com [jpsionline.com]

- 2. covachem.com [covachem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. iright.com [iright.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Thermo Scientific this compound (ethylene glycol bis(sulfosuccinimidyl succinate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 8. interchim.fr [interchim.fr]

- 9. proteochem.com [proteochem.com]

Sulfo-EGS: A Technical Guide to a Water-Soluble and Cleavable Crosslinker for Researchers and Drug Development Professionals

An in-depth technical guide on the properties, applications, and experimental protocols of Sulfo-EGS, a key reagent in protein interaction analysis and bioconjugation.

This compound (Ethylene glycol bis(sulfosuccinimidylsuccinate)) is a homobifunctional crosslinker that is widely utilized in biological research and drug development for covalently linking proteins and other molecules containing primary amines. Its key features—water solubility, membrane impermeability, and cleavable spacer arm—make it an invaluable tool for studying protein-protein interactions, particularly on the cell surface. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.

Core Properties and Chemical Data

This compound is an N-hydroxysuccinimide (NHS) ester that reacts with primary amino groups (-NH2) on molecules such as the N-terminus of proteins and the side chains of lysine residues.[1][2] The addition of sulfo groups to the NHS esters enhances the water solubility of the molecule, allowing for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cellular integrity.[2]

A significant advantage of this compound is its membrane impermeability, which restricts its crosslinking activity to the exterior of cells. This property is crucial for specifically studying cell-surface protein interactions.[3][4] Furthermore, the 16.1 Å spacer arm of this compound contains ester linkages that can be cleaved by hydroxylamine at a pH of 8.5, allowing for the reversal of the crosslinking and the subsequent analysis of the individual protein components.[1][5][6]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 660.45 g/mol | [1][7][8] |

| Spacer Arm Length | 16.1 Å | [1][3][5] |

| Water Solubility | Up to ~10 mM in water and common buffers | [1][3] |

| Reactivity | Primary amines (e.g., lysine, N-terminus) | [1][2] |

| Optimal Reaction pH | 7-9 | [1][3] |

| Cleavage Condition | Hydroxylamine at pH 8.5 | [5][6] |

Key Applications in Research and Drug Development

The unique characteristics of this compound lend it to a variety of applications in both basic research and the development of therapeutics.

-

Studying Protein-Protein Interactions: this compound is used to stabilize and capture transient or weak protein-protein interactions, allowing for their identification and characterization.

-

Analysis of Cell Surface Receptors: Its membrane impermeability makes it ideal for crosslinking ligands to their cell surface receptors or for identifying components of receptor complexes.[3][4]

-

Protein Complex Analysis: By crosslinking subunits of a protein complex, their stoichiometry and spatial arrangement can be investigated.

-

Immunoprecipitation and Mass Spectrometry: Crosslinking with this compound prior to immunoprecipitation can help to co-precipitate interacting partners that might otherwise dissociate during the procedure. The cleavable nature of the crosslinker facilitates the subsequent analysis of the individual proteins by mass spectrometry.

-

Drug Target Identification: In drug development, this compound can be used to identify the cellular binding partners of a drug candidate.

Experimental Protocols

Below are detailed methodologies for common experiments utilizing this compound. It is important to note that these are general protocols and may require optimization for specific applications.

General Considerations

-

Buffer Choice: Use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecules for reaction with the NHS esters.[1][3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate, and borate buffers at a pH of 7-9.[1][3]

-

Reagent Preparation: this compound is moisture-sensitive and should be stored desiccated at -20°C.[1][3] Solutions should be prepared immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[1][3]

-

Quenching: The crosslinking reaction can be stopped by adding a quenching solution containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1]

Protocol 1: Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

-

Prepare Protein Sample: Dissolve the protein(s) of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10 mM.[1][3]

-

Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound typically ranges from 0.25 to 5 mM.[1][3] The molar excess of the crosslinker over the protein may need to be optimized. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[1][3]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][3]

-

Quench Reaction: Add a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[1]

-

Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed to identify interactions occurring on the exterior of the cell membrane.

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3] Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[3]

-

Prepare this compound Solution: Immediately before use, prepare a fresh solution of this compound in PBS (pH 8.0).

-

Initiate Crosslinking: Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[3]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle mixing.[3]

-

Quench Reaction: Add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[3]

-

Cell Lysis and Analysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using a suitable lysis buffer. The crosslinked proteins in the cell lysate can then be analyzed by immunoprecipitation followed by Western blotting or mass spectrometry.

Protocol 3: Cleavage of Crosslinked Proteins

This protocol describes how to reverse the crosslinking to analyze the individual protein components.

-

Prepare Cleavage Buffer: Prepare a 2 M hydroxylamine solution in PBS and adjust the pH to 8.5.[3] This solution should be prepared fresh.

-

Incubation: Add an equal volume of the hydroxylamine solution to the crosslinked protein sample. Incubate for 3-6 hours at 37°C with stirring.[3][5]

-

Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.[3]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in using this compound, the following diagrams have been generated using Graphviz.

References

- 1. store.sangon.com [store.sangon.com]

- 2. interchim.fr [interchim.fr]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A chemical crosslinking method for the analysis of binding partners of heat shock protein-90 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Crosslinker 100 mg (CAS 167410-92-6) - Ethylene glycolbis(sulfosuccinimidylsuccinate) (this compound) - ProteoChem [proteochem.com]

- 6. Thermo Scientific this compound (ethylene glycol bis(sulfosuccinimidyl succinate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 7. iright.com [iright.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Sulfo-EGS: Spacer Arm Length and its Significance in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethylene glycol bis(sulfosuccinimidylsuccinate), commonly known as Sulfo-EGS. We will explore the critical role of its spacer arm length and other molecular features that make it an indispensable tool for studying protein-protein interactions, particularly in the context of cell surface biology and drug discovery.

Core Properties of this compound

This compound is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups.[1][2] These groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters that specifically react with primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[3][4] This reaction forms a stable, covalent amide bond.[3][4]

The key characteristics of this compound are defined by its chemical structure, which dictates its utility in various experimental designs. The addition of sulfo groups to its parent compound, EGS, renders it water-soluble and membrane-impermeable, a critical feature for targeting cell surface proteins.[3][5][6]

Quantitative Data Summary

The molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design.

| Property | Value | Significance | Citations |

| Full Chemical Name | Ethylene glycol bis(sulfosuccinimidylsuccinate) | Provides unambiguous identification. | [3][4][7] |

| Molecular Weight | 660.45 g/mol | Essential for calculating molar excess in crosslinking reactions. | [3][4][6][8][9] |

| Spacer Arm Length | 16.1 Å (Angstroms) | Defines the distance between conjugated molecules, crucial for capturing specific protein interactions. | [3][4][7][8][10] |

| Chemical Formula | C₁₈H₁₈N₂Na₂O₁₈S₂ | Details the elemental composition of the molecule. | [6][8] |

| Reactivity | Reacts with primary amines (–NH₂) at pH 7-9. | Targets lysine residues and N-termini of proteins. | [3][4][5] |

| Solubility | Water-Soluble | Allows for direct use in aqueous buffers without organic solvents like DMSO or DMF.[1][3][6] | [1][3][6] |

| Cell Permeability | No (Membrane-Impermeable) | Restricts crosslinking activity to the extracellular side of the plasma membrane.[6][7] | [6][7] |

| Cleavability | Cleavable | The spacer arm can be broken by hydroxylamine at pH 8.5, allowing for downstream analysis like mass spectrometry.[1][7][8] | [1][7][8] |

The Significance of the 16.1 Å Spacer Arm

The 16.1 Å spacer arm is the defining feature of this compound, providing a fixed spatial ruler to probe protein architecture. This specific length is significant for several reasons:

-

Capturing Proximal Interactors: The 16.1 Å distance is ideal for covalently linking proteins that are in close proximity, such as subunits of a receptor complex or a receptor and its co-receptor on the cell surface. It effectively "freezes" transient or weak interactions that might be lost during standard biochemical purification techniques.

-

Structural Elucidation: By successfully crosslinking two proteins, researchers can infer that the reactive amine groups on each protein are located within approximately 16.1 Å of each other. This provides valuable spatial information that can be used to model the three-dimensional structure of protein complexes.

-

Avoiding Steric Hindrance: The length is sufficient to bridge two proteins without requiring them to be in direct contact, allowing for the capture of interactions within larger complexes where direct binding sites may be sterically hindered.

The combination of this specific spacer length with water solubility and membrane impermeability makes this compound a premier choice for mapping the organization of proteins on the surface of living cells.

Experimental Protocols

The following is a generalized protocol for crosslinking cell surface proteins using this compound. Concentrations and incubation times may require optimization depending on the specific cell type and target proteins.

Required Materials

-

Cells: Suspension or adherent cells expressing the target proteins.

-

Buffers:

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-9.0. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction. [3][4]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[4]

-

Cleavage Solution (Optional): 2 M Hydroxylamine•HCl, pH 8.5 (prepare fresh).[3]

-

-

Crosslinker: this compound powder.

Protocol for Cell Surface Crosslinking

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Resuspend or maintain cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[3]

-

-

Crosslinker Preparation:

-

Crosslinking Reaction:

-

Add the freshly prepared this compound solution to the cell suspension to achieve a final concentration typically ranging from 1-5 mM.[3]

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice is often preferred to slow down cellular processes like receptor internalization.

-

-

Quenching:

-

Downstream Processing:

-

The crosslinked cells can now be pelleted and lysed for subsequent analysis, such as immunoprecipitation followed by Western blotting or mass spectrometry.

-

Protocol for Crosslinker Cleavage (Optional)

-

After isolating the crosslinked protein complex (e.g., via immunoprecipitation), incubate the sample in the Cleavage Solution (2 M hydroxylamine, pH 8.5) at 37°C for 3-6 hours.[7][10]

-

This will break the ester linkages in the this compound spacer arm, releasing the individual protein components.[4]

Summary of Reaction Conditions

| Parameter | Recommended Range | Notes | Citations |

| Protein Concentration | 2-10 mg/mL | Use a higher molar excess of crosslinker for more dilute protein solutions. | [4] |

| This compound Molar Excess | 10- to 50-fold | 10x for >5 mg/mL protein; 20-50x for <5 mg/mL protein. | [3][4] |

| Final this compound Conc. | 0.25 - 5 mM | Optimal concentration should be determined empirically. | [3][4] |

| Reaction pH | 7.0 - 9.0 | Reaction is more rapid at higher pH, but hydrolysis also increases. | [3][5] |

| Reaction Time | 30 min (RT) to 2 hrs (4°C) | Longer incubation at lower temperatures can be gentler on proteins. | [3][5] |

| Quenching Reagent | Tris or Glycine (10-50 mM final) | Quenches unreacted Sulfo-NHS esters. | [3][4] |

| Cleavage Conditions | Hydroxylamine (pH 8.5), 37°C, 3-6 hrs | Reverses the crosslink for analysis of individual components. | [7][10] |

Experimental Workflow and Signaling Pathway Visualization

The use of this compound is a key step in workflows designed to identify protein interaction partners on the cell surface.

By applying this workflow, researchers can effectively study signaling pathways that are initiated at the cell surface. For example, this compound can be used to capture the interaction between a ligand, its receptor, and a co-receptor, which is the first step in many signal transduction cascades.

References

- 1. Thermo Scientific this compound (ethylene glycol bis(sulfosuccinimidyl succinate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 2. Thermo Scientific™ this compound (ethylene glycol bis(sulfosuccinimidyl succinate)) | Fisher Scientific [fishersci.ca]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. interchim.fr [interchim.fr]

- 6. This compound (ethylene glycol bis(sulfosuccinimidyl succinate)) | 167410-92-6 [sigmaaldrich.com]

- 7. This compound Crosslinker 100 mg (CAS 167410-92-6) - Ethylene glycolbis(sulfosuccinimidylsuccinate) (this compound) - ProteoChem [proteochem.com]

- 8. covachem.com [covachem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. This compound Crosslinker 1 Gram Bulk - Ethylene glycolbis(sulfosuccinimidylsuccinate) (this compound) - ProteoChem [proteochem.com]

Sulfo-EGS and Primary Amines: An In-depth Technical Guide to Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) with primary amines in proteins. It is designed to equip researchers with the fundamental knowledge and practical protocols necessary for the effective application of this crosslinking agent in studying protein-protein interactions, protein complex topology, and receptor dimerization.

Introduction to this compound

This compound is a homobifunctional, water-soluble, and cleavable crosslinking agent widely used in molecular biology and proteomics.[1][2] Its primary application is the covalent linkage of proteins or other molecules containing primary amines. The key features of this compound include:

-

Amine Reactivity: The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the molecule react specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4]

-

Water Solubility: The presence of sulfonate (-SO3) groups on the NHS rings renders the molecule water-soluble, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[2][4] This property also makes it ideal for crosslinking proteins on the cell surface as it is membrane-impermeable.[3]

-

Cleavable Spacer Arm: The 16.1 Å spacer arm contains ester linkages that can be cleaved by hydroxylamine at a slightly alkaline pH, allowing for the dissociation of crosslinked complexes. This feature is particularly useful for identifying interacting partners and for applications in mass spectrometry.[3]

The Chemistry of Reactivity: Aminolysis vs. Hydrolysis

The core of this compound reactivity lies in the reaction of its sulfo-NHS esters with primary amines. This process, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[3] However, in aqueous environments, a competing reaction, hydrolysis, also occurs where the sulfo-NHS ester reacts with water, leading to the regeneration of the original carboxyl group and rendering the crosslinker inactive.[3]

The efficiency of the desired aminolysis is therefore dependent on the relative rates of these two competing reactions. The rate of both reactions is significantly influenced by pH.

Quantitative Analysis of Reactivity

| pH | Half-life of NHS Ester | Implication for this compound Reactivity |

| 7.0 | 4-5 hours | At neutral pH, the sulfo-NHS ester is relatively stable, allowing for longer incubation times. However, the rate of aminolysis is also slower.[5][6][7] |

| 8.0 | 1 hour | A common pH for crosslinking reactions, offering a good compromise between the rate of aminolysis and the rate of hydrolysis.[3][5][6][7] |

| 8.6 | 10 minutes | At this pH, the hydrolysis of the sulfo-NHS ester is very rapid, significantly reducing the efficiency of crosslinking.[5][6][7] |

Key takeaway: The optimal pH for this compound crosslinking is typically between 7.0 and 8.0 to maximize the aminolysis reaction while minimizing the competing hydrolysis.[3]

Experimental Protocols

Successful crosslinking with this compound requires careful consideration of reaction conditions. Below are detailed protocols for common applications.

General Protein Crosslinking in Solution

This protocol is suitable for studying interactions between purified proteins in a buffered solution.

Materials:

-

This compound

-

Reaction Buffer (amine-free): e.g., Phosphate Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.0.[3]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]

-

Protein sample in Reaction Buffer.

Procedure:

-

Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 10-25 mM.[3]

-

Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound should be in the range of 0.25-5 mM. A 10- to 50-fold molar excess of this compound over the protein is recommended.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[3][8]

-

Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.[3]

-

Final Incubation: Incubate for an additional 15 minutes to ensure complete quenching.[3]

-

Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of intact cells.

Materials:

-

This compound

-

PBS (amine-free), pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Cell suspension (e.g., 25 x 10^6 cells/mL)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[3]

-

Prepare this compound Solution: Immediately before use, dissolve this compound in PBS to the desired concentration.

-

Initiate Crosslinking: Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[3]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[3]

-

Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM.[3]

-

Final Incubation: Incubate for 15 minutes.[3]

-

Cell Lysis and Analysis: The cells can now be lysed, and the protein interactions analyzed by immunoprecipitation and Western blotting or mass spectrometry.

Visualizing Workflows and Concepts

Experimental Workflow for Protein-Protein Interaction Analysis

The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound crosslinking followed by mass spectrometry.

Caption: A typical workflow for identifying protein-protein interactions using this compound crosslinking and mass spectrometry.

Conceptual Diagram of Receptor Dimerization Study

This diagram illustrates the principle of using this compound to capture and study the dimerization of cell surface receptors.

Caption: Conceptual diagram of using this compound to study ligand-induced receptor dimerization on the cell surface.

Conclusion

This compound is a powerful and versatile tool for researchers studying protein interactions. Its amine-reactivity, water-solubility, and cleavable spacer arm make it suitable for a wide range of applications, from elucidating the structure of protein complexes to capturing transient interactions on the cell surface. A thorough understanding of its reaction chemistry, particularly the interplay between aminolysis and hydrolysis, and the careful optimization of experimental conditions are paramount for achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the potential of this compound in their scientific endeavors.

References

- 1. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. store.sangon.com [store.sangon.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. interchim.fr [interchim.fr]

- 8. interchim.fr [interchim.fr]

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinkers are indispensable tools in proteomics and bioconjugation, enabling the covalent linking of proteins and other biomolecules.[1][2] These reagents are designed to react with primary amines (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (Lys, K) residues.[2][3] Due to their positive charge at physiological pH, these amine groups are typically located on the exterior surfaces of proteins, making them readily accessible for conjugation.[3]

The underlying chemistry of amine-reactive crosslinking is based on an electrophilic-nucleophilic interaction, where the nucleophilic amine group on a protein attacks an electrophilic group on the crosslinker, resulting in the formation of a stable covalent bond.[1][2] This technique is pivotal for a wide array of applications, including the stabilization and analysis of protein-protein interactions (PPIs), the elucidation of protein complex structures, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1][4][5]

This guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical properties, summarizing quantitative data for common reagents, and offering detailed experimental protocols for key applications.

Chemistry of Amine-Reactive Groups

The most prevalent amine-reactive functional groups used in crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines in a pH range of 7.2 to 9.0 to form stable amide bonds.[2][3] The reaction releases N-hydroxysuccinimide as a byproduct.[3] While highly efficient, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[5] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to work with non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[2][3]

-

Imidoesters: Imidoester crosslinkers react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds.[3] A key feature of this reaction is that the resulting amidine bond is protonated and positively charged at physiological pH, thus preserving the native charge of the original primary amine.[3][6] This can be advantageous in studies where maintaining the protein's native structure is critical.[2]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups and the nature of their spacer arm.

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups (e.g., two NHS esters) and are used to link molecules with the same functional group.[4][7] They are particularly useful for studying protein-protein interactions and for creating protein polymers.[7][8] A potential downside is the risk of unwanted polymerization or self-conjugation.[4]

-

Heterobifunctional Crosslinkers: These crosslinkers contain two different reactive groups, such as an amine-reactive NHS ester and a sulfhydryl-reactive maleimide.[4][9] This allows for controlled, two-step conjugation reactions, which minimizes the formation of undesirable products.[7][8] Heterobifunctional reagents are extensively used in the development of ADCs and for creating specific protein conjugates.[2][5]

-

Cleavable vs. Non-Cleavable Crosslinkers: Crosslinkers can be designed with either a stable (non-cleavable) spacer arm or a spacer arm containing a cleavable bond.[8] Cleavable linkers, which may contain a disulfide bond (cleaved by reducing agents) or an ester linkage (cleaved by hydrolysis), are advantageous for applications such as identifying crosslinked peptides in mass spectrometry.[8] Non-cleavable linkers provide a permanent, stable connection, which is ideal when the long-term integrity of the conjugate is required.[8]

Quantitative Data for Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the required spacer arm length, solubility, and cell membrane permeability. The following tables provide a summary of the properties of several common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? | Reactive Groups |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes | NHS Ester |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No | Sulfo-NHS Ester |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes | NHS Ester |

| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Periodate) | No | Yes | NHS Ester |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Reducing Agents) | No | Yes | NHS Ester |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Reducing Agents) | Yes | No | Sulfo-NHS Ester |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (Hydroxylamine) | No | Yes | NHS Ester |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes (Hydroxylamine) | Yes | No | Sulfo-NHS Ester |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? | Reactive Group 1 | Reactive Group 2 |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No | Yes | NHS Ester | Maleimide |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | No | Yes | No | Sulfo-NHS Ester | Maleimide |

| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.19 | 10.6 | No | No | Yes | NHS Ester | Iodoacetyl |

| N-Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate | Sulfo-SIAB | 530.24 | 10.6 | No | Yes | No | Sulfo-NHS Ester | Iodoacetyl |

| Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | Yes (Reducing Agents) | No | Yes | NHS Ester | Pyridyldithiol |

| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | 607.62 | 15.7 | Yes (Reducing Agents) | Yes | No | Sulfo-NHS Ester | Pyridyldithiol |

Experimental Protocols

The following are detailed protocols for common applications of amine-reactive crosslinkers. Optimization may be required for specific proteins and experimental systems.

Protocol 1: In Vitro Crosslinking of Purified Proteins using DSS

This protocol is designed to identify and stabilize interactions between purified proteins in solution.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

-

Disuccinimidyl suberate (DSS).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration into a suitable buffer like PBS.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO (e.g., 25 mM). Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration, typically between 0.25-5 mM.[10][11] The optimal concentration should be determined empirically, but a 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10][12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[12]

-

Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[11]

Protocol 2: Crosslinking of Cell Surface Proteins using BS3

This protocol is suitable for capturing interactions on the surface of living cells, as the water-soluble BS3 is membrane-impermeable.

Materials:

-

Suspension or adherent cells.

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

-

Bis(sulfosuccinimidyl) suberate (BS3).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[12] Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[12]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in water or PBS.[13]

-

Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[12]

-

Incubation: Gently mix and incubate the cells for 30 minutes at room temperature or for up to 2 hours at 4°C.[12][13] The lower temperature helps to minimize the internalization of cell surface proteins.[12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at 4°C.

-

Cell Lysis and Analysis: After quenching, the cells can be washed, lysed, and the protein lysate analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked cell surface proteins.

Protocol 3: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

-

Anhydrous DMSO or DMF.

-

Thiol-containing drug.

-

Desalting column.

-

Thiol-reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).

Procedure: Step 1: Antibody Activation with SMCC

-

SMCC Preparation: Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM).[2]

-

Antibody Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[2]

-

Incubation: Incubate for 30-60 minutes at room temperature.[2][14]

-

Removal of Excess SMCC: Immediately remove the unreacted SMCC using a desalting column equilibrated with thiol-reaction buffer.[15] This step is critical to prevent the maleimide groups from being quenched by any thiols present in the subsequent step.[15]

Step 2: Conjugation to Thiol-Containing Drug

-

Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent. If the drug contains disulfide bonds, they may need to be reduced to generate free thiols using an agent like TCEP, which must then be removed.[14]

-

Conjugation Reaction: Immediately add the thiol-containing drug to the maleimide-activated antibody. A molar excess of the drug is typically used.[15]

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[2][14]

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other reaction byproducts.[2]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in experimental workflows and the relationships within signaling pathways.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

The general workflow for identifying protein-protein interactions using crosslinking followed by mass spectrometry is a multi-step process.

Chemical Reaction Pathway for SMCC Conjugation

The two-step reaction of a heterobifunctional crosslinker like SMCC allows for controlled conjugation of two different biomolecules.

Application in Signaling Pathways: Ubiquitin Signaling

Crosslinkers can be used to stabilize interactions within signaling cascades, such as the ubiquitin pathway, to identify substrates and interacting partners of E3 ligases. Ubiquitin itself is attached to lysine residues on target proteins.[16]

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are fundamental to modern proteomics research and drug development.[2][8] A thorough understanding of their chemical properties, reaction conditions, and spacer arm characteristics is essential for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize these tools to investigate protein interactions, elucidate biological pathways, and develop novel therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. covachem.com [covachem.com]

- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 15. benchchem.com [benchchem.com]

- 16. Bacteria make surgical strikes on host ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cell Surface Interactome: A Technical Guide to Sulfo-EGS Crosslinking

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the cell surface serves as the primary interface for a multitude of protein-protein interactions that govern physiological processes and disease pathogenesis. Understanding these dynamic interactions is paramount for deciphering cellular signaling and developing targeted therapeutics. Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) has emerged as a powerful tool for researchers, offering a means to capture and identify these transient and stable interactions on the surface of living cells. This in-depth technical guide provides a comprehensive overview of this compound, its applications in studying cell surface protein interactions, detailed experimental protocols, and a framework for data analysis.

The Core Principles of this compound Crosslinking

This compound is a water-soluble, membrane-impermeable, and amine-reactive crosslinker, making it an ideal reagent for specifically targeting and covalently linking proteins on the extracellular side of the plasma membrane.[1] Its key features include:

-

Homobifunctional N-hydroxysuccinimide (NHS) Esters: this compound possesses two identical NHS ester reactive groups at either end of a 16.1 Å spacer arm.[1] These groups readily react with primary amines (found on lysine residues and the N-termini of proteins) to form stable amide bonds.[1]

-

Water Solubility: The presence of sulfonate groups on the NHS rings renders the molecule highly water-soluble, preventing it from crossing the cell membrane and ensuring that crosslinking is restricted to the cell surface.[1]

-

Cleavable Spacer Arm: The ethylene glycol spacer arm contains ester linkages that can be cleaved by hydroxylamine at a pH of 8.5.[1] This cleavability is a crucial feature for subsequent analysis, particularly in mass spectrometry, as it allows for the identification of crosslinked peptides.

The fundamental principle of using this compound is to "freeze" protein interactions in their native state on the cell surface. By adding this compound to intact cells, proteins that are in close proximity due to a direct interaction or being part of the same complex will be covalently linked. These crosslinked complexes can then be isolated and the interacting partners identified.

Quantitative Data Presentation

A key aspect of modern proteomics is the ability to quantify changes in protein interactions under different conditions. When coupled with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, this compound crosslinking can provide valuable quantitative data on the dynamics of the cell surface interactome.

Table 1: Hypothetical Quantitative Data from a this compound Crosslinking Experiment Coupled with SILAC

| Bait Protein | Interacting Protein | SILAC Ratio (Stimulated/Unstimulated) | p-value | Biological Function |

| EGFR | GRB2 | 3.5 | <0.01 | Adaptor protein in RTK signaling |

| EGFR | SHC1 | 2.8 | <0.01 | Adaptor protein in RTK signaling |

| EGFR | CBL | 1.2 | >0.05 | E3 ubiquitin ligase, negative regulator |

| Integrin α5β1 | Fibronectin | 5.2 | <0.001 | Extracellular matrix protein |

| Integrin α5β1 | Talin | 4.8 | <0.001 | Cytoskeletal linker protein |

| VEGFA | VEGFR2 | 4.1 | <0.005 | Receptor for VEGFA |

This table represents a hypothetical dataset to illustrate how quantitative data from a this compound experiment would be presented. The SILAC ratios indicate the change in interaction upon stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for studying cell surface protein interactions.

General Protocol for this compound Crosslinking of Cell Surface Proteins

This protocol outlines the fundamental steps for crosslinking proteins on the surface of mammalian cells in suspension or adherent cultures.

Materials:

-

This compound (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Cell scrapers (for adherent cells)

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing components from the culture medium.[1] Resuspend the cell pellet in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.[1]

-

Adherent Cells: Aspirate the culture medium and wash the cell monolayer three times with ice-cold PBS, pH 8.0.[1]

-

-

This compound Preparation: Immediately before use, dissolve this compound in water or PBS, pH 8.0, to a final concentration of 10 mM.[1] It is crucial to prepare this solution fresh as the NHS ester moiety is susceptible to hydrolysis.[1]

-

Crosslinking Reaction:

-

Add the freshly prepared this compound solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.[1]

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[1] The optimal concentration and incubation time may need to be empirically determined for each cell type and experimental system.

-

-

Quenching the Reaction:

-

Cell Lysis and Downstream Analysis:

-

After quenching, wash the cells once more with ice-cold PBS.

-

Proceed with cell lysis using a suitable buffer for your downstream application (e.g., immunoprecipitation, affinity purification).

-

Protocol for Cleavage of this compound Crosslinks

This protocol describes how to cleave the ester bonds within the this compound spacer arm, which is often necessary for mass spectrometry analysis.

Materials:

-

Hydroxylamine•HCl

-

PBS, pH 8.5

Procedure:

-

Prepare Cleavage Solution: Immediately before use, prepare a 2 M hydroxylamine•HCl solution in PBS and adjust the pH to 8.5.[1]

-

Cleavage Reaction:

-

Add an equal volume of the 2 M hydroxylamine solution to your sample containing the crosslinked proteins.

-

Incubate for 3-6 hours at 37°C with gentle agitation.[1]

-

-

Downstream Processing: After cleavage, the sample can be further processed for analysis, such as reduction, alkylation, and tryptic digestion for mass spectrometry.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following are Graphviz (DOT language) scripts to generate such diagrams.

Chemical Reaction of this compound with Primary Amines

References

A Technical Guide to the Membrane Permeability of Sulfo-EGS and EGS Crosslinkers for Researchers and Drug Development Professionals

Introduction

Chemical crosslinkers are invaluable tools in the study of protein-protein interactions, protein complex composition, and receptor-ligand binding. Among these, N-hydroxysuccinimide (NHS) ester-based crosslinkers are widely used for their ability to covalently bind to primary amines on proteins. Ethylene glycol bis(succinimidylsuccinate) (EGS) and its sulfonated analogue, ethylene glycol bis(sulfosuccinimidylsuccinate) (Sulfo-EGS), are two such homobifunctional crosslinkers that share the same spacer arm length and reactivity towards primary amines. However, their utility in cellular and in vivo studies is dictated by a critical differentiating factor: their membrane permeability. This technical guide provides an in-depth exploration of the membrane permeability of this compound versus EGS, offering researchers, scientists, and drug development professionals a comprehensive understanding of their appropriate applications, supported by experimental protocols and logical workflows.

Core Principle: The Role of Sulfonation in Membrane Permeability

The fundamental difference between EGS and this compound lies in their chemical structure and resulting physicochemical properties. EGS is a lipophilic molecule, allowing it to readily traverse the lipid bilayer of the cell membrane. In contrast, this compound possesses negatively charged sulfonate (SO₃⁻) groups on its N-hydroxysuccinimide rings. These charged groups render the molecule water-soluble and prevent its passage across the hydrophobic cell membrane.[1][2][3][4][5][6] This distinction is the cornerstone for their differential applications in biological research.

Quantitative Data Summary

Table 1: Physicochemical and Permeability Properties of EGS and this compound